molecular formula C8H10N2O2 B1278332 N-Methoxy-N-methylnicotinamide CAS No. 95091-91-1

N-Methoxy-N-methylnicotinamide

Cat. No.: B1278332
CAS No.: 95091-91-1
M. Wt: 166.18 g/mol
InChI Key: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methylnicotinamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinamide, where the amide nitrogen is substituted with a methoxy and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methylnicotinamide can be synthesized through several methods. One common synthetic route involves the reaction of nicotinoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as N-ethyl-N,N-diisopropylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures (0-20°C) to ensure high yields .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to nicotinamide or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-Methoxy-N-methylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.

    N-Methylnicotinamide: Another derivative with a methyl group on the amide nitrogen.

Uniqueness

N-Methoxy-N-methylnicotinamide is unique due to the presence of both methoxy and methyl groups on the amide nitrogen. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEZCMOHRDCFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441666
Record name N-METHOXY-N-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95091-91-1
Record name N-Methoxy-N-methylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95091-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHOXY-N-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask is charged with nicotinic acid (5.0 g, 40.6 mmol). Thionyl chloride (30.0 mL) is added and the reaction is refluxed for 1 h. It is then cooled to room temperature and concentrated in vacuo. The residue is dissolved in anhydrous dichloromethane (30 mL) and O,N-dimethyl-hydroxylamine (4.35 g, 44.0 mmol) is added, followed by addition of triethylamine (14.15 g, 100.0 mmol). The reaction mixture is stirred at room temperature for 1.5 h. It is then washed with water and the aqueous phase is extracted with dichloromethane. The combined organic layer is dried over sodium sulfate and concentrated in vacuo to afford N-methyl-N-methoxy-nicotinamide as a brown oil. MS (ESI) m/z 167.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Quantity
14.15 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add triethylamine (11.9 mL, 84.5 mmol) dropwise to a suspension of nicotinic acid (10 g, 81.2 mmol), N,O-dimethylhydroxylamine hydrochloride (8.3 g, 85.3 mmol, 1.05 eq), 1-hydroxybenzotriazole (3.29 g, 24.36 mmol, 0.3 eq) and 1,3-dimethylamino propyl-3-ethylcarbodiimide hydrochloride (18.68 g, 97.44 mmol, 1.2 eq) in acetonitrile (100 mL) at room temperature under nitrogen. After 2 h a white precipitate forms. Add water (100 mL) and acetonitrile and evaporate under vacuum. Extract with ethyl acetate (3×100 mL), dry the organic phase over anhydrous sodium sulfate and concentrate to afford 13.19 g (98%) of the title compound.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
1,3-dimethylamino propyl-3-ethylcarbodiimide hydrochloride
Quantity
18.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methylnicotinamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N-methylnicotinamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N-methylnicotinamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N-methylnicotinamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.